molecular formula C12H8Br2O4S2 B1629233 7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine CAS No. 287924-56-5

7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine

Cat. No.: B1629233
CAS No.: 287924-56-5
M. Wt: 440.1 g/mol
InChI Key: WHJBQEONBIZKMX-UHFFFAOYSA-N
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Description

7,7’-Dibromo-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine is a chemical compound with the molecular formula C12H8Br2O4S2 and a molecular weight of 440.13 g/mol . This compound is characterized by its unique structure, which includes two bromine atoms and a bithieno[3,4-b][1,4]dioxine core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 7,7’-Dibromo-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine typically involves the bromination of a precursor compound. One common method involves the reaction of 2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high purity. Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement .

Chemical Reactions Analysis

7,7’-Dibromo-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include bromine, reducing agents, and coupling reagents. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

7,7’-Dibromo-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 7,7’-Dibromo-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and bithieno[3,4-b][1,4]dioxine core play a crucial role in its reactivity and interactions. These interactions can affect various biological and chemical processes, making it a versatile compound for research .

Comparison with Similar Compounds

Similar compounds to 7,7’-Dibromo-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine include:

The uniqueness of 7,7’-Dibromo-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine lies in its specific structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

5-bromo-7-(5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-7-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O4S2/c13-11-7-5(15-1-3-17-7)9(19-11)10-6-8(12(14)20-10)18-4-2-16-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJBQEONBIZKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC(=C2O1)C3=C4C(=C(S3)Br)OCCO4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610339
Record name 7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287924-56-5
Record name 7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine
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